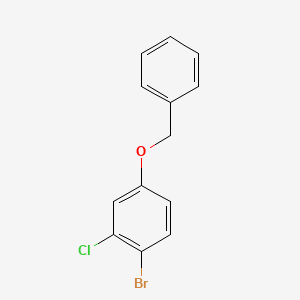

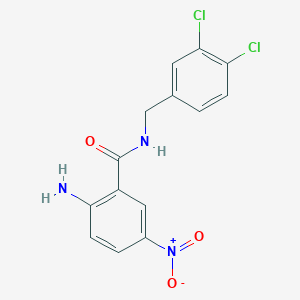

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, more commonly referred to as DCNB, is a nitrobenzamide compound derived from benzamide and nitrobenzene. This compound has been studied in various scientific research applications, including its synthesis and use in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of Isoquinolin-1-ones : 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, closely related to 4-methyl- and 4-benzyl-5-aminoisoquinolin-1-ones, has been synthesized using Pd-catalyzed cyclizations, providing insights into its potential utility in the synthesis of water-soluble PARP-1 inhibitors (Dhami et al., 2009).

- Formation of Chlorantraniliprole : The compound is used in a series of reactions, including esterification, reduction, chlorination, and aminolysis, leading to the synthesis of chlorantraniliprole, indicating its role in synthesizing agriculturally significant compounds (Yi-fen et al., 2010).

Bioavailability and Metabolism Studies

- Metabolism and Mutagenicity of GW9662 : The bioavailability and metabolism of 2-chloro-5-nitro-N-phenylbenzamide, a compound structurally similar to this compound, have been studied. It revealed that its mutagenicity depends on nitroreduction and its systemic circulation is predominantly in the form of its reduced metabolite (Kapetanovic et al., 2012).

Pharmaceutical Applications

- Antiarrhythmic Activity : Derivatives of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, structurally related to this compound, have been synthesized and studied for their antiarrhythmic activities, indicating potential in cardiac therapeutics (Likhosherstov et al., 2014).

Mechanism of Action

- The primary target of this compound is not explicitly mentioned in the literature I found. However, it belongs to the class of 1,2,4-triazoles, which are characterized by multidirectional biological activity . Further research would be needed to identify specific targets.

Target of Action

Biochemical Pathways

properties

IUPAC Name |

2-amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O3/c15-11-3-1-8(5-12(11)16)7-18-14(20)10-6-9(19(21)22)2-4-13(10)17/h1-6H,7,17H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQJCULNKULRGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625843 |

Source

|

| Record name | 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

247569-82-0 |

Source

|

| Record name | 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)